Home > Products > Screening Compounds P487 > Fosravuconazole monolysine
Fosravuconazole monolysine - 914361-44-7

Fosravuconazole monolysine

Catalog Number: EVT-268679
CAS Number: 914361-44-7
Molecular Formula: C29H34F2N7O7PS
Molecular Weight: 693.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fosravuconazole monolysine is a bioactive chemical.
Overview

Fosravuconazole monolysine, also known as E1224 or BFE1224, is a novel antifungal agent derived from ravuconazole. It is primarily designed for the treatment of onychomycosis, a fungal infection affecting the nails. This compound has gained attention due to its promising efficacy and safety profile compared to traditional therapies.

Source

Fosravuconazole is synthesized as a prodrug of ravuconazole, which is a fourth-generation azole antifungal agent. The compound has been developed and studied extensively in Japan, where it has received regulatory approval for clinical use in treating onychomycosis .

Classification

Fosravuconazole belongs to the class of azole antifungals, which inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This class includes other well-known drugs such as fluconazole and itraconazole. Fosravuconazole is specifically noted for its broad-spectrum activity against various fungi, including dermatophytes and Candida species .

Synthesis Analysis

Methods

The synthesis of fosravuconazole monolysine involves several steps that utilize chiral pool chemistry. The process begins with the preparation of a lactate-derived intermediate that undergoes various transformations to achieve the final product.

Technical Details:

  1. Chiral Pool Synthesis: The initial step uses lactate as a chiral source to introduce stereogenic centers into the molecule.
  2. Cyclization Reactions: Key cyclization reactions are performed under controlled conditions to ensure high enantiomeric purity.
  3. Purification: The final product is purified using chromatographic techniques to isolate fosravuconazole monolysine from by-products and unreacted materials .
Molecular Structure Analysis

Structure

Fosravuconazole monolysine features a complex molecular structure characterized by multiple functional groups that enhance its antifungal activity. The structural formula includes a triazole ring, which is typical of azole antifungals.

Data:

  • Molecular Formula: C₁₅H₁₈N₄O₄
  • Molecular Weight: 318.33 g/mol
  • CAS Number: 914361-45-8 .
Chemical Reactions Analysis

Reactions

Fosravuconazole monolysine undergoes various chemical reactions that are critical for its antifungal activity. These include:

  1. Ergosterol Synthesis Inhibition: By inhibiting the enzyme lanosterol demethylase, fosravuconazole disrupts ergosterol synthesis, leading to increased membrane permeability and cell death in fungi.
  2. Hydrolysis: As a prodrug, fosravuconazole is converted into its active form (ravuconazole) through hydrolysis in biological systems .

Technical Details: The kinetics of these reactions are influenced by pH and the presence of other biological molecules.

Mechanism of Action

Process

Fosravuconazole exerts its antifungal effects through a well-defined mechanism:

  1. Inhibition of Fungal Enzymes: It targets specific enzymes involved in ergosterol biosynthesis.
  2. Disruption of Membrane Integrity: The resultant depletion of ergosterol compromises the structural integrity of fungal cell membranes, leading to cell lysis.
  3. Broad-Spectrum Activity: This mechanism allows fosravuconazole to be effective against a wide range of fungi, including those resistant to other treatments .

Data: In clinical studies, fosravuconazole has demonstrated significant improvement in nail appearance and reduction in fungal load compared to placebo treatments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in water, enhancing its bioavailability as an oral formulation.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Range: Optimal activity observed at physiological pH levels.

Relevant analyses indicate that these properties contribute significantly to its effectiveness as an oral treatment for onychomycosis .

Applications

Fosravuconazole monolysine is primarily used in clinical settings for treating onychomycosis due to its enhanced solubility and bioavailability compared to traditional antifungal agents. Its development aims to provide safer and more effective treatment options for patients suffering from this persistent fungal infection.

Recent studies indicate that fosravuconazole may also have potential applications beyond onychomycosis, including treatment for other systemic fungal infections due to its broad-spectrum antifungal properties .

Chemical Characterization of Fosravuconazole Monolysine

Molecular Structure and Crystallographic Properties

Fosravuconazole monolysine, chemically designated as L-lysine compound with (((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)oxy)methyl dihydrogen phosphate (1:1), is a crystalline salt complex. Its molecular formula is C₂₉H₃₄F₂N₇O₇PS, with a molecular weight of 693.66 g/mol [6]. The structure integrates two key components:

  • Fosravuconazole core: Features a chiral triazole-thiazole backbone with a phosphate group attached via a methylene linker. Stereochemistry is defined at C2 (R) and C3 (R) positions [1] [4].
  • L-Lysine counterion: Forms a 1:1 salt complex through proton transfer to the phosphate group, stabilized by ethanol solvation (empirical formula includes ethanolate) [6].

Crystallographic data remains limited in public literature, though spectroscopic characterization confirms the structure via:

  • High-resolution mass spectrometry (HRMS): Validates molecular mass.
  • Nuclear magnetic resonance (NMR): Assigns stereocenters and proton environments [6].
  • X-ray diffraction (XRD): No full crystal structure is reported, indicating a research gap.

Table 1: Molecular Properties of Fosravuconazole Monolysine

PropertyValue/Description
CAS Number (Monolysine)914361-44-7
Molecular FormulaC₂₉H₃₄F₂N₇O₇PS
Molecular Weight693.66 g/mol
Elemental CompositionC: 50.21%; H: 4.94%; F: 5.48%; N: 14.13%; O: 16.15%; P: 4.47%; S: 4.62%
Stereochemistry(2R,3R) configured

Synthesis and Prodrug Design Rationale

Fosravuconazole monolysine is synthesized via a multi-step process:

  • Ravuconazole precursor: The triazole-thiazole core is functionalized with a hydroxymethyl group at the C2 position.
  • Phosphorylation: The hydroxyl group is esterified with dihydrogen phosphate to form fosravuconazole acid (BMS-379224) [1] [4].
  • Salt formation: Fosravuconazole acid reacts with L-lysine in ethanol to yield the monolysine ethanolate complex [6].

Prodrug Rationale:

  • Solubility Enhancement: Ravuconazole’s intrinsic poor aqueous solubility (logP ~3.5) limits oral absorption. Fosravuconazole’s phosphate group introduces high hydrophilicity, increasing solubility >100-fold [3] [7].
  • Metabolic Activation: Intestinal alkaline phosphatases cleave the phosphate group, releasing ravuconazole for systemic absorption. This bypasses first-pass metabolism, yielding bioavailability >90% [7] [8].
  • Stabilization: Lysine neutralizes the acidic phosphate, preventing degradation and enabling solid-dosage formulation [6].

Stability and Degradation Profiles

Forced Degradation Studies:Fosravuconazole’s stability under stress conditions was inferred from ravuconazole data due to structural parallels. Ravuconazole undergoes hydrolysis under:

  • Alkaline conditions: Generates two primary degradation products via triazole ring cleavage and thiazole hydrolysis. Liquid chromatography-mass spectrometry (LC-MS) identifies m/z 409.1 (decyanated product) and m/z 427.1 (hydrolyzed thiazole) [2].
  • Oxidative/acidic conditions: Minimal degradation (<5%), confirming robustness [2].

Table 2: Degradation Products Under Stress Conditions

Stress ConditionDegradation ProductsProposed Structure
Alkaline hydrolysism/z 409.1 (C₁₉H₁₄F₂N₄O₂S)Decyanated triazole-thiazole
m/z 427.1 (C₁₉H₁₆F₂N₄O₃S)Hydrolyzed thiazole ring
Oxidative (H₂O₂)None significant-
Acidic (0.1M HCl)None significant-

Stabilizing Factors in Monolysine Form:

  • Ethanolate co-crystal: Suppresses hydrolysis by reducing water accessibility [6].
  • pH control: Lysine maintains near-neutral pH in formulations [7].
  • Storage: Stable at -20°C for >3 years; aqueous solutions degrade within weeks [6].

Comparative Analysis of Salt Forms

The L-lysine ethanolate salt (fosravuconazole monolysine) is clinically preferred over alternative forms due to:

  • Enhanced crystallinity: Ethanol solvation improves crystal lattice stability vs. non-solvated salts [6].
  • Bioavailability: Lysine enables rapid dissolution in gastric fluid, facilitating phosphate cleavage. Patent data indicates plasma AUC 0–24h of 15.2 μg·h/mL vs. 9.8 μg·h/mL for free acid [7].
  • Manufacturing feasibility: Ethanolate crystals exhibit low hygroscopicity, enabling tablet compression [3].

Unsuccessful Derivatives:

  • Bis-lysine salts: Higher molecular weight reduces ravuconazole payload per dose [6].
  • Sodium/potassium salts: Hypertonicity causes gastrointestinal irritation [7].
  • Free acid (BMS-379224): Poor compaction and acid-catalyzed degradation in solid state [1] [4].

Table 3: Fosravuconazole Salt Forms

Salt FormAdvantagesLimitations
L-Lysine ethanolateHigh solubility (182.66 mM in DMSO); stable crystals; high oral bioavailabilityEthanolate may volatilize during lyophilization
Bis-L-lysineImproved water solubilityLow drug payload; complex synthesis
Sodium saltRapid dissolutionGastrointestinal toxicity; hygroscopic
Free acid (BMS-379224)Simplified synthesisPoor solubility; formulation instability

Properties

CAS Number

914361-44-7

Product Name

Fosravuconazole monolysine

IUPAC Name

L-lysine compound with (((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)oxy)methyl dihydrogen phosphate (1:1)

Molecular Formula

C29H34F2N7O7PS

Molecular Weight

693.66

InChI

InChI=1S/C23H20F2N5O5PS.C6H14N2O2/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25;7-4-2-1-3-5(8)6(9)10/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10)/t15-,23+;5-/m00/s1

InChI Key

GTJFQIOLLGYOSL-SWQYEYERSA-N

SMILES

N[C@@H](CCCCN)C(O)=O.N#CC1=CC=C(C2=CSC([C@H](C)[C@@](OCOP(O)(O)=O)(C3=CC=C(F)C=C3F)CN4N=CN=C4)=N2)C=C1

Solubility

Soluble in DMSO

Synonyms

Fosravuconazole monolysine; Ravuconazole methylphosphate monolysine; Ravuconazole methylphosphate, monolysine salt;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.